Bienvenue dans la boutique en ligne BenchChem!

1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid

Stereochemistry Diastereomer Access SAR Exploration

1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid (C₁₇H₂₂ClNO₄, MW 339.8 g/mol) is a Boc-protected piperidine building block featuring a vicinal 3-(4‑chlorophenyl) and 4‑carboxylic acid substitution pattern. The compound contains two undefined stereocenters and is supplied as a stereoisomeric mixture, distinguishing it from stereodefined analogues.

Molecular Formula C17H22ClNO4
Molecular Weight 339.8 g/mol
CAS No. 1395601-21-4
Cat. No. B3378201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid
CAS1395601-21-4
Molecular FormulaC17H22ClNO4
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-9-8-13(15(20)21)14(10-19)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)
InChIKeyPFUUNKWBKRROEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid (CAS 1395601-21-4): A 3-Aryl-4-carboxy Piperidine Building Block for Chemical Biology and Drug Discovery


1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid (C₁₇H₂₂ClNO₄, MW 339.8 g/mol) is a Boc-protected piperidine building block featuring a vicinal 3-(4‑chlorophenyl) and 4‑carboxylic acid substitution pattern [1]. The compound contains two undefined stereocenters and is supplied as a stereoisomeric mixture, distinguishing it from stereodefined analogues [1]. Its tert‑butoxycarbonyl (Boc) group enables orthogonal protection strategies in multi‑step synthesis, while the free carboxylic acid provides a handle for amide coupling, esterification, or reduction . This scaffold is structurally related to intermediates used in the synthesis of dopamine transporter (DAT) inhibitors and other CNS‑active molecules [2].

Procurement Risk: Why Generic Substitution of 1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid Fails


Substituting CAS 1395601-21-4 with the more common 4-aryl regioisomer (CAS 644981‑94‑2) or the stereodefined trans‑racemate (CAS 455954‑83‑3) introduces structural changes that can derail synthetic campaigns. The 3‑aryl‑4‑carboxy arrangement in the target compound generates a vicinal disubstitution pattern that is absent in the geminally substituted 4‑aryl‑4‑carboxy analogue, resulting in divergent conformational preferences and distinct biological activities in derived ligands [1]. Similarly, the trans‑racemic analogue locks the relative stereochemistry, whereas the undefined stereochemistry of CAS 1395601‑21‑4 offers access to both cis and trans diastereomers for structure‑activity relationship (SAR) exploration . Regioisomeric or stereoisomeric substitutions can lead to irreproducible synthetic outcomes and altered pharmacological profiles, as demonstrated by the stereochemistry‑dependent transporter selectivity observed in 3,4‑disubstituted piperidine monoamine transporter inhibitors [2].

Quantitative Differentiation Evidence for 1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid (CAS 1395601-21-4)


Stereochemical Versatility vs. Trans-Racemic Analogue (CAS 455954-83-3)

CAS 1395601-21-4 possesses 0 defined stereocenters and 2 undefined stereocenters, meaning it is supplied as a mixture of stereoisomers [1]. In contrast, the trans-racemic analogue (CAS 455954-83-3) has 2 defined stereocenters and 0 undefined, locking the relative configuration as exclusively trans [2]. This difference means the target compound provides simultaneous access to both cis and trans diastereomers from a single procurement, enabling parallel SAR exploration without the need for separate purchases of cis- and trans-specific intermediates.

Stereochemistry Diastereomer Access SAR Exploration

Gram-Scale Cost Advantage vs. Trans-Racemic and 4-Aryl Regioisomeric Building Blocks

The target compound is available at US$203.00 per gram (purity ≥95% by ¹H-NMR) from Abbexa [1]. The stereodefined trans-racemic analogue (CAS 455954-83-3) is listed at US$10,500 per gram (US$1,050 per 100 mg) by AChemBlock , representing a 52-fold cost premium. The 4-aryl regioisomer (CAS 644981-94-2) is priced at €302.00 per gram (approx. US$330) by CymitQuimica , still a 63% premium over the target compound. These price differentials become substantial when scaling to multi-gram synthesis.

Procurement Cost Gram-Scale Synthesis Building Block Economics

Physicochemical Differentiation from the Deprotected 3-(4-Chlorophenyl)piperidine-4-carboxylic acid

The Boc protecting group substantially alters the physicochemical profile of the scaffold. The target compound has a computed XLogP3 of 3.2, a topological polar surface area (TPSA) of 66.8 Ų, and 1 hydrogen bond donor [1]. In contrast, the deprotected analogue (CAS 1395602-06-8) has an XLogP3 of −0.4, TPSA of 49.3 Ų, and 2 hydrogen bond donors [2]. The 3.6-log-unit difference in lipophilicity translates to an approximately 4000-fold difference in octanol-water partition coefficient, profoundly affecting organic solubility and passive membrane permeability.

Lipophilicity Membrane Permeability Protecting Group Strategy

Scaffold Precedent: Potent DAT Inhibition and Stereochemistry-Dependent Transporter Selectivity in 3,4-Disubstituted Piperidines

Although direct biological data for CAS 1395601-21-4 itself are not published, the 3,4-disubstituted piperidine scaffold to which it belongs has been extensively validated. Kozikowski et al. (1998) demonstrated that piperidine-3-carboxylic acid esters bearing a 4-chlorophenyl group at the 4-position (a regioisomeric scaffold closely related to the target compound's 3-aryl-4-carboxy architecture) exhibit potent dopamine transporter (DAT) binding, with compound (−)-9 achieving a Ki of 3 nM — 33-fold more potent than cocaine (Ki ~100 nM) [1]. Prisinzano et al. (2005) further showed that the cis vs. trans stereochemistry of 3,4-disubstituted piperidines determines monoamine transporter selectivity: (−)-cis analogues display DAT/NET selectivity, while (−)-trans and (+)-cis isomers exhibit SERT or SERT/NET selectivity, with compound (+)-cis-5b showing a NET Ki in the low nanomolar range and 39-fold selectivity over DAT [2].

Dopamine Transporter CNS Drug Discovery Monoamine Transporter

Optimal Application Scenarios for 1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid (CAS 1395601-21-4)


Parallel Synthesis of Cis/Trans Piperidine Libraries for Monoamine Transporter SAR

Because CAS 1395601-21-4 is supplied as a stereochemical mixture with two undefined stereocenters [1], a single procurement enables the parallel generation of both cis- and trans-disubstituted piperidine derivatives via amide coupling at the carboxylic acid, followed by chromatographic separation. This directly addresses the stereochemistry-dependent transporter selectivity documented by Prisinzano et al. (2005), where (−)-cis isomers exhibit DAT/NET selectivity while (−)-trans isomers favor SERT/NET profiles . Purchasing the stereochemical mixture eliminates the need to source separate cis and trans building blocks, reducing both cost and procurement lead times.

Cost-Efficient Gram-Scale Synthesis of CNS-Targeted Compound Collections

At US$203.00 per gram, the target compound is 52-fold cheaper than the stereodefined trans-racemate (US$10,500/g) [1]. This price advantage makes it the economically rational choice for gram-scale library production, particularly in academic and small-biotech settings where reagent budgets are constrained. After Boc deprotection, the resulting secondary amine can be diversified via reductive amination or sulfonylation to generate large compound arrays for screening against CNS targets, building on the 3 nM DAT potency precedent established for related 3,4-disubstituted piperidines [2].

Synthesis of DAT/NET/SERT Pharmacological Tool Compounds

The scaffold's precedent in monoamine transporter pharmacology — with compound (−)-9 achieving DAT Ki = 3 nM (33-fold more potent than cocaine) and (+)-cis-5b showing NET Ki in the low nanomolar range with 39-fold selectivity over DAT [2][3] — positions CAS 1395601-21-4 as a key intermediate for preparing pharmacological tool compounds. The 3-aryl-4-carboxy substitution pattern is the regioisomeric counterpart to the 4-aryl-3-carboxy scaffold used in the published DAT inhibitor series, offering an underexplored vector for novel transporter ligand discovery.

Orthogonal Protection Strategy for Multi-Step Medicinal Chemistry Campaigns

The Boc group on the piperidine nitrogen and the free carboxylic acid at the 4-position provide orthogonal functional handles . The carboxylic acid can be selectively activated (e.g., HATU-mediated amide coupling) while the Boc group remains intact, or the Boc group can be removed under acidic conditions (TFA/DCM) without affecting the carboxylic acid. This orthogonality is standard for Boc-amino acids but is particularly valuable when the 3-aryl substituent introduces steric hindrance that alters the reactivity of the 4-carboxylic acid relative to simpler piperidine-4-carboxylic acid building blocks.

Quote Request

Request a Quote for 1-[(tert-Butoxy)carbonyl]-3-(4-chlorophenyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.